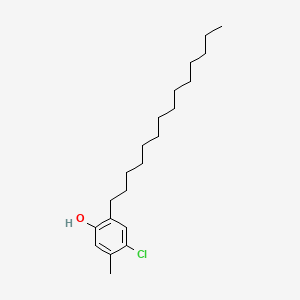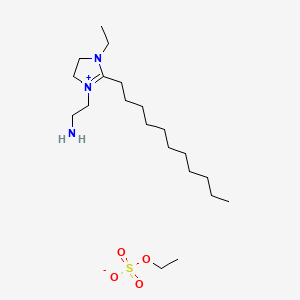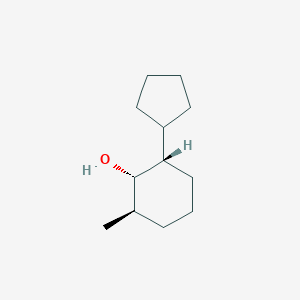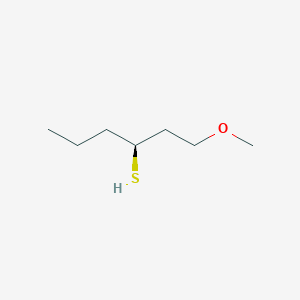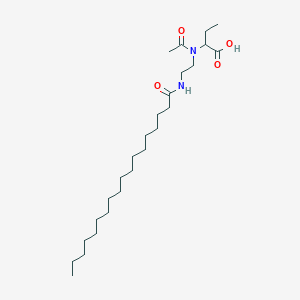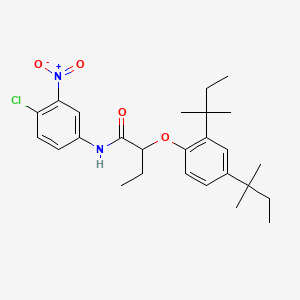
4'-Chloro-2-(2,4-di-tert-pentylphenoxy)-3'-nitrobutyranilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide is a complex organic compound with the molecular formula C24H31ClN2O4 This compound is known for its unique chemical structure, which includes a chloro group, a nitro group, and a phenoxy group with tert-pentyl substituents
Preparation Methods
The synthesis of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction begins with the preparation of 2,4-di-tert-pentylphenol, which is then reacted with a suitable chlorinating agent to introduce the chloro group.
Nitration: The chlorinated phenol is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with butyranilide: The nitro-chlorophenol intermediate is then coupled with butyranilide under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group with tert-pentyl substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide can be compared with other similar compounds, such as:
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitroacetanilide: This compound has a similar structure but with an acetanilide moiety instead of a butyranilide moiety.
2-Chloro-4-tert-amylphenol: This compound shares the chloro and tert-pentylphenoxy groups but lacks the nitro and butyranilide groups.
The uniqueness of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
27333-05-7 |
|---|---|
Molecular Formula |
C26H35ClN2O4 |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide |
InChI |
InChI=1S/C26H35ClN2O4/c1-8-22(24(30)28-18-12-13-20(27)21(16-18)29(31)32)33-23-14-11-17(25(4,5)9-2)15-19(23)26(6,7)10-3/h11-16,22H,8-10H2,1-7H3,(H,28,30) |
InChI Key |
NDHDBYBYUGLUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
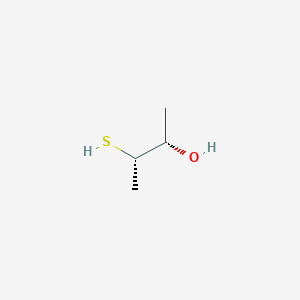

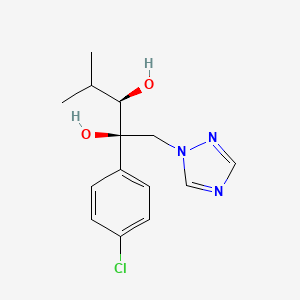
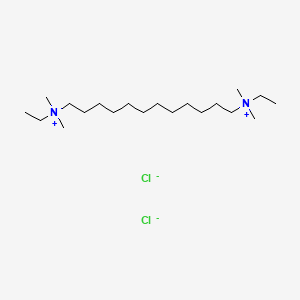
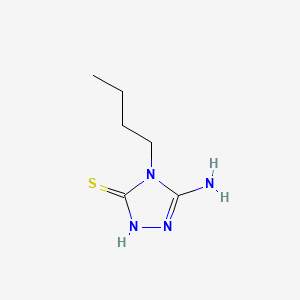
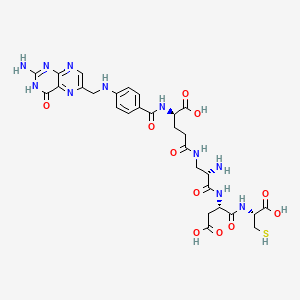
![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)
